molecular formula C8H10O2 B12542260 4-Ethenyl-4-methoxycyclopent-2-en-1-one CAS No. 870524-52-0

4-Ethenyl-4-methoxycyclopent-2-en-1-one

Cat. No.: B12542260
CAS No.: 870524-52-0
M. Wt: 138.16 g/mol
InChI Key: NFRBMTXJSDXZSM-UHFFFAOYSA-N
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Description

4-Ethenyl-4-methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C8H10O2. It is characterized by a cyclopentenone ring substituted with an ethenyl group and a methoxy group.

Preparation Methods

The synthesis of 4-ethenyl-4-methoxycyclopent-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadiene with methoxyacetylene under specific conditions to form the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. This approach allows for better control over the reaction parameters and improves the efficiency of the process .

Chemical Reactions Analysis

4-Ethenyl-4-methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride produces alcohols .

Scientific Research Applications

4-Ethenyl-4-methoxycyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethenyl-4-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-Ethenyl-4-methoxycyclopent-2-en-1-one can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxy-2-methylbenzene: This compound has a similar methoxy group but differs in the presence of an ethynyl group and a benzene ring.

    4-Methoxycyclopent-2-en-1-one: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications .

Properties

CAS No.

870524-52-0

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

4-ethenyl-4-methoxycyclopent-2-en-1-one

InChI

InChI=1S/C8H10O2/c1-3-8(10-2)5-4-7(9)6-8/h3-5H,1,6H2,2H3

InChI Key

NFRBMTXJSDXZSM-UHFFFAOYSA-N

Canonical SMILES

COC1(CC(=O)C=C1)C=C

Origin of Product

United States

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